

Bromoacetic Acid-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Bromoacetic acid-d3*

Cat. No.: *B084194*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic acid-d3 is a deuterated analog of bromoacetic acid, a versatile reagent in organic synthesis and chemical biology. The replacement of the three hydrogen atoms with deuterium isotopes provides a valuable tool for researchers in various fields, particularly in mass spectrometry-based proteomics and metabolic studies. This guide provides a comprehensive overview of **Bromoacetic acid-d3**, including its chemical and physical properties, a detailed synthesis protocol, and its application in the alkylation of proteins for quantitative proteomics.

Core Properties of Bromoacetic acid-d3

Bromoacetic acid-d3 ($\text{BrCD}_2\text{CO}_2\text{D}$) is a colorless to yellow crystalline solid.^[1] Its key physical and chemical properties are summarized in the table below. The incorporation of deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, which is a critical feature for its use as an isotopic labeling reagent.^[2]

Property	Value	Reference
Chemical Formula	$C_2D_3BrO_2$	[2]
Molecular Weight	141.97 g/mol	[2]
CAS Number	14341-48-1	[3]
Appearance	Colorless to yellow solid	[1]
Melting Point	47-49 °C	[1]
Boiling Point	208 °C	[1]
Isotopic Purity	Typically ≥98 atom % D	[4]
Solubility	Soluble in water	[1]

Synthesis of Bromoacetic acid-d3

The synthesis of **Bromoacetic acid-d3** can be achieved through a modification of the Hell-Volhard-Zelinsky reaction, a well-established method for the α -halogenation of carboxylic acids. [\[5\]](#)[\[6\]](#) This process involves the bromination of deuterated acetic acid in the presence of a phosphorus catalyst.

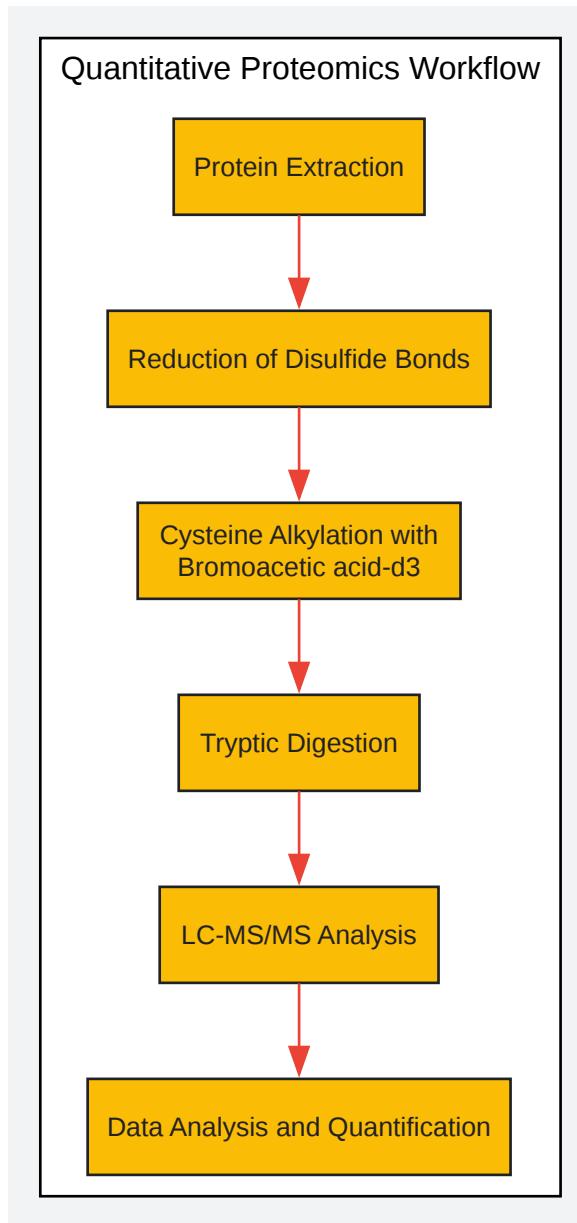
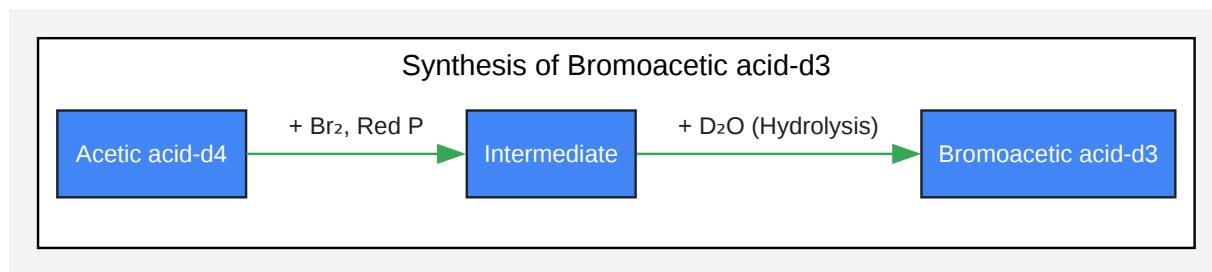
Experimental Protocol:

Materials:

- Acetic acid-d4 (CD_3CO_2D)
- Red phosphorus
- Bromine (Br_2)
- Deuterium oxide (D_2O)
- Anhydrous diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of acetic acid-d4 and a catalytic amount of red phosphorus is prepared. The apparatus should be flame-dried to ensure anhydrous conditions.
- Bromination: Bromine is added dropwise to the stirred mixture at room temperature. The reaction is exothermic and should be cooled in an ice bath if necessary.
- Reflux: After the addition of bromine is complete, the reaction mixture is gently refluxed until the red color of bromine disappears, indicating the completion of the reaction.
- Hydrolysis: The reaction mixture is cooled, and deuterium oxide is carefully added to hydrolyze the intermediate acyl bromide to **Bromoacetic acid-d3**.
- Extraction: The product is extracted with anhydrous diethyl ether.
- Drying and Evaporation: The ethereal extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude **Bromoacetic acid-d3**.
- Purification: The crude product can be further purified by distillation or recrystallization.



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